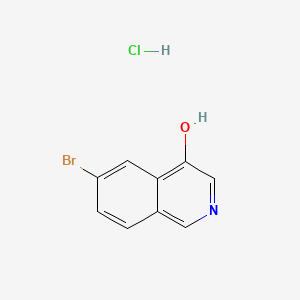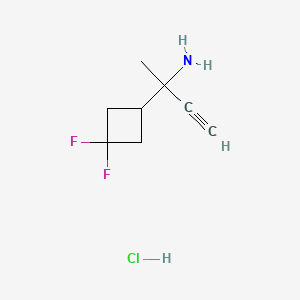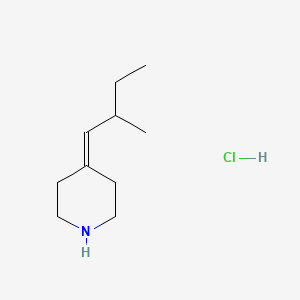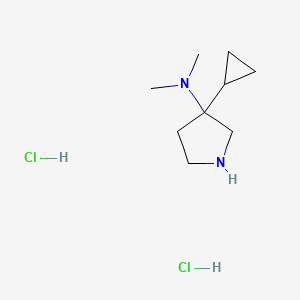
3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride: is a chemical compound with the molecular formula C10H20Cl2N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or a cyclopropyl halide.
N,N-Dimethylation:
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atoms or the cyclopropyl group.
Reduction: Reduction reactions can occur, particularly at the pyrrolidine ring or the cyclopropyl group.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidation can lead to the formation of N-oxides or carboxylic acids.
Reduction: Reduction can result in the formation of secondary or tertiary amines.
Substitution: Substitution reactions can yield various derivatives, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of cyclopropyl and dimethylamino groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products, such as increased stability or enhanced reactivity.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride is not well-documented. based on its structure, it is likely to interact with biological targets through its cyclopropyl and dimethylamino groups. These groups can participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylpyrrolidin-3-amine: Lacks the cyclopropyl group, which can influence its chemical and biological properties.
Cyclopropylamine: Lacks the pyrrolidine ring and the dimethylamino groups, resulting in different reactivity and applications.
Pyrrolidine: The parent compound, lacking both the cyclopropyl and dimethylamino groups.
Uniqueness
3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride is unique due to the presence of both the cyclopropyl and dimethylamino groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The combination of these groups in a single molecule provides a versatile building block for the synthesis of more complex and potentially bioactive compounds.
Eigenschaften
IUPAC Name |
3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(2)9(8-3-4-8)5-6-10-7-9;;/h8,10H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESAEGQUNLIFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCNC1)C2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutyl 10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylate](/img/structure/B6607969.png)
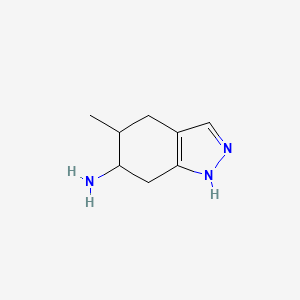
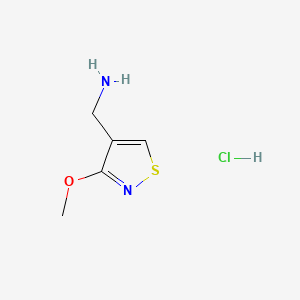
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)
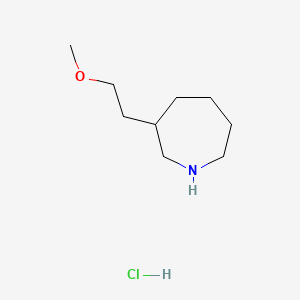
amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B6607994.png)
![6-(5-{10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decan-3-yl}-1,2,4-oxadiazol-3-yl)-1,2-dihydroquinolin-2-one](/img/structure/B6607998.png)
![2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6608007.png)
![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B6608008.png)
![2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B6608010.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid](/img/structure/B6608018.png)
